

# Application Notes and Protocols for SRA737 (CCT245737) in Animal Studies

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## Compound of Interest

Compound Name: GSK737

Cat. No.: B12385169

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A Note on Compound Identification: The compound "**GSK737**" is associated with a BRD4 BD1 and BD2 inhibitor, for which public data on in vivo animal doses is limited. However, extensive research is available for SRA737 (also known as CCT245737), a potent and selective CHK1 inhibitor developed by Sierra Oncology, a company later acquired by GSK. Given the overlap in the "GSK" designator and the detailed available data, these application notes will focus on SRA737 (CCT245737).

## Quantitative Data Summary

The following table summarizes the reported dosages and administration routes for SRA737 (CCT245737) in preclinical animal models, primarily in mice.

Animal Model	Compound	Route of Administration	Dosage	Vehicle	Study Type	Reference
BALB/c mice	CCT24573 7	Intravenous (i.v.)	10 mg/kg	Not specified	Pharmacokinetics	[1][2][3]
BALB/c mice	CCT24573 7	Oral (p.o.)	10 mg/kg	Not specified	Pharmacokinetics	[3]
Athymic nude mice (with HT29 xenografts)	CCT24573 7	Oral (p.o.)	50 mg/kg	10% DMSO, 20% PEG400, 5% Tween 80, 65% water	Pharmacodynamics	[3]
Athymic nude mice (with HT29 xenografts)	CCT24573 7	Oral (p.o.)	150 mg/kg	10% DMSO, 20% PEG400, 5% Tween 80, 65% water	Efficacy (in combination with gemcitabine)	[3][4][5]
Athymic nude mice (with SW620 and Calu6 xenografts)	CCT24573 7	Oral (p.o.)	150 mg/kg	10% DMSO, 20% PEG400, 5% Tween 80, 65% water	Efficacy (in combination with gemcitabine)	[3]
Eμ-Myc transgenic mice (B-cell lymphoma model)	CCT24573 7	Oral (p.o.)	150 mg/kg	Not specified	Efficacy (single agent)	[4]

SCLC tumor- bearing mice	SRA737	Oral (p.o.)	100 mg/kg	Not specified	Efficacy (single agent and in combinatio n with anti- PD-L1)	<a href="#">[6]</a>
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## Experimental Protocols

### Vehicle Preparation

A commonly used vehicle for the oral administration of SRA737 (CCT245737) in mice is a solution composed of 10% DMSO, 20% PEG400, 5% Tween 80, and 65% sterile water.[\[3\]](#)

Materials:

- Dimethyl sulfoxide (DMSO), cell culture grade
- Polyethylene glycol 400 (PEG400)
- Tween 80 (Polysorbate 80)
- Sterile water for injection
- Sterile conical tubes
- Vortex mixer

Procedure:

- In a sterile conical tube, combine the required volumes of DMSO, PEG400, and Tween 80.
- Vortex the mixture until a homogenous solution is formed.
- Add the sterile water to the desired final volume.
- Vortex again to ensure complete mixing.

- The vehicle should be prepared fresh on the day of use.

## Drug Formulation

Materials:

- SRA737 (CCT245737) powder
- Prepared vehicle (as described in 2.1)
- Weighing balance
- Spatula
- Sterile microcentrifuge tubes or other appropriate containers
- Vortex mixer and/or sonicator

Procedure:

- Calculate the required amount of SRA737 (CCT245737) powder based on the desired concentration and final volume.
- Weigh the SRA737 (CCT245737) powder accurately.
- Add the powder to a sterile container.
- Add a small amount of the vehicle and vortex thoroughly to create a slurry.
- Gradually add the remaining vehicle while continuously vortexing to ensure complete dissolution. If necessary, use a sonicator to aid dissolution.
- The final formulation should be a clear solution. Prepare fresh daily.

## Administration to Mice

Materials:

- Mouse gavage needles (flexible or rigid, appropriate size for the mouse weight)

- Syringes (1 ml or appropriate size)
- Animal scale

Procedure:

- Weigh the mouse to determine the correct volume of the drug formulation to administer.
- Draw the calculated volume of the SRA737 (CCT245737) formulation into a syringe fitted with a gavage needle.
- Properly restrain the mouse to immobilize its head and body.
- Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus.
- Slowly administer the solution.
- Carefully remove the gavage needle.
- Monitor the mouse for any signs of distress after administration.

Materials:

- Insulin syringes with a fine gauge needle (e.g., 27-30G)
- Mouse restrainer
- Heat lamp or warming pad
- 70% ethanol wipes
- Animal scale

Procedure:

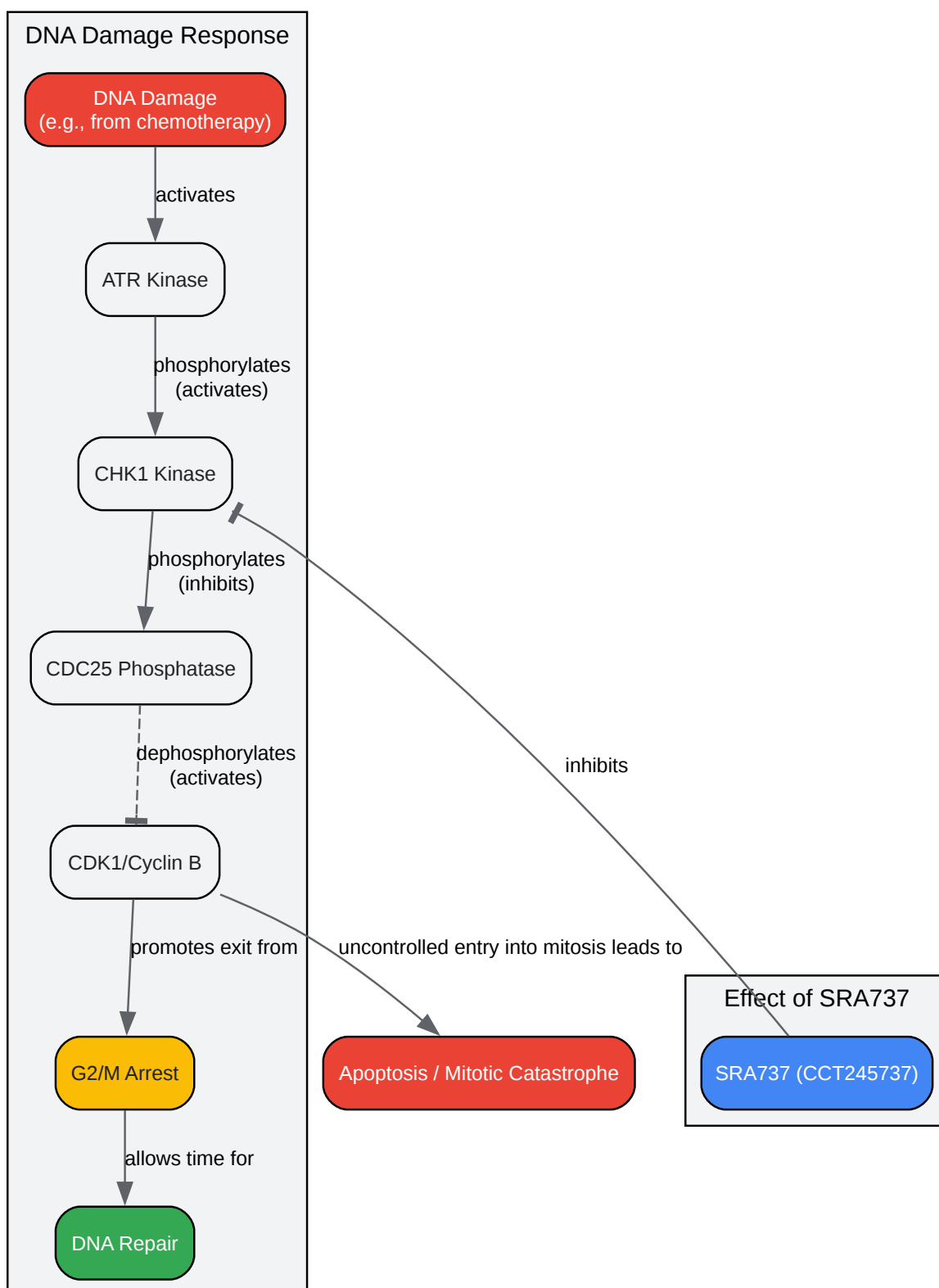
- Weigh the mouse to determine the correct injection volume.
- Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins.

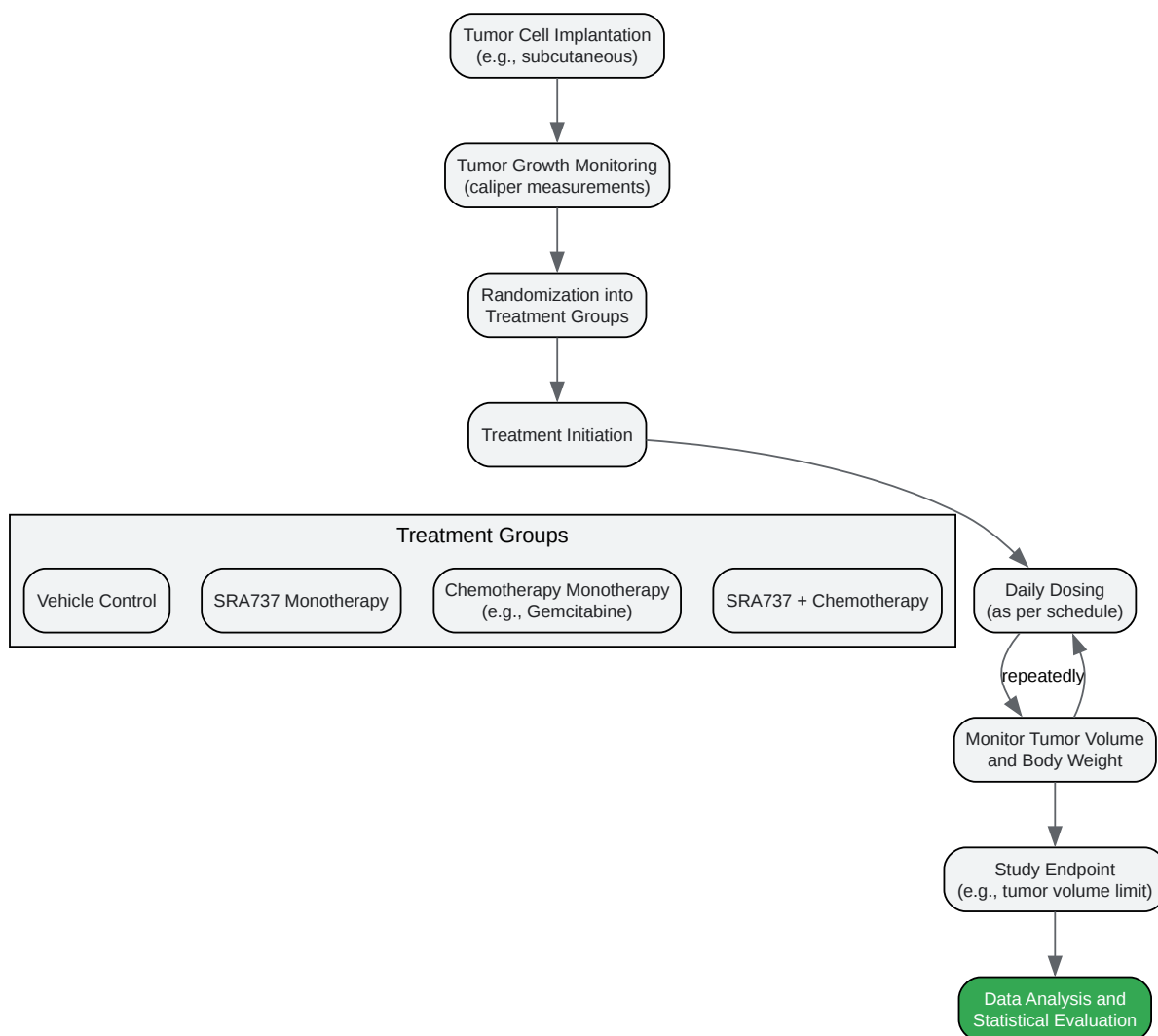
- Place the mouse in a restrainer, leaving the tail exposed.
- Wipe the tail with a 70% ethanol wipe to clean the injection site.
- Draw the calculated volume of the SRA737 (CCT245737) formulation into the syringe, ensuring there are no air bubbles.
- Position the needle parallel to the tail vein and gently insert it into the vein.
- Slowly inject the solution. If swelling occurs, the needle is not in the vein; withdraw and re-insert.
- After injection, withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
- Return the mouse to its cage and monitor for any adverse reactions.

## Signaling Pathways and Experimental Workflows

### SRA737 (CCT245737) Mechanism of Action: CHK1 Inhibition

SRA737 is a selective inhibitor of Checkpoint Kinase 1 (CHK1), a key protein in the DNA damage response (DDR) pathway. The following diagram illustrates the simplified signaling pathway.





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